Acidic Liposome Fusion Threshold vs. Longer-Chain Analogs
In a multi-alkylamine comparative study, 1-decylamine (C10) induced aggregation and fusion of acidic liposomes at a threshold concentration of approximately 1 mM, whereas dodecylamine (C12) and tetradecylamine (C14) both achieved fusion at 75 µM—a concentration ~13.3 times lower [1]. Shorter-chain octylamine (C8) only induced size increase at millimolar levels without content intermixing. This chain-length-dependent potency gradient directly determines whether a formulation achieves controlled membrane modulation versus aggressive, potentially lytic fusion [2].
| Evidence Dimension | Minimum concentration for inducing acidic liposome fusion |
|---|---|
| Target Compound Data | ~1 mM (decylamine / 1-decylamine hydrobromide) |
| Comparator Or Baseline | Dodecylamine: ~75 µM; Tetradecylamine: ~75 µM; Octylamine: mM-range (size increase only, no content mixing) |
| Quantified Difference | Decylamine requires ~13.3-fold higher concentration than C12/C14 analogs to trigger liposome fusion |
| Conditions | Acidic liposomes; fusion assayed by membrane intermixing, content intermixing, and electron microscopy |
Why This Matters
For researchers designing liposomal delivery systems where controlled, non-lytic membrane interaction is required, 1-decylamine hydrobromide offers a wider operational concentration window before catastrophic leakage occurs compared to longer-chain analogs.
- [1] Eytan GD, Mary T, Broza R, Shaltin Y. Cationic amphiphiles induce fusion of acidic liposomes. Biochim Biophys Acta. 1984;778(1):38-48. View Source
- [2] Eytan GD, Mary T, Broza R, Shaltin Y. Cationic amphiphiles induce fusion of acidic liposomes. Biochim Biophys Acta. 1984;778(1):38-48. Table 1, p. 41. View Source
